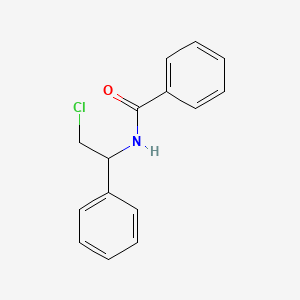N-(2-chloro-1-phenylethyl)benzamide
CAS No.: 176503-80-3
Cat. No.: VC8247963
Molecular Formula: C15H14ClNO
Molecular Weight: 259.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 176503-80-3 |
|---|---|
| Molecular Formula | C15H14ClNO |
| Molecular Weight | 259.73 g/mol |
| IUPAC Name | N-(2-chloro-1-phenylethyl)benzamide |
| Standard InChI | InChI=1S/C15H14ClNO/c16-11-14(12-7-3-1-4-8-12)17-15(18)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) |
| Standard InChI Key | TXBAVMNXJHXYCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)C(CCl)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Features
The compound consists of:
-
A benzamide moiety (C₆H₅CONH–).
-
A 2-chloro-1-phenylethyl substituent (–CH(CH₂Cl)C₆H₅).
The chlorine atom at the β-position of the ethyl chain introduces steric and electronic effects, influencing reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄ClNO | |
| Molecular Weight | 259.73 g/mol | |
| Boiling Point | Not reported | – |
| Melting Point | Not reported | – |
| Density | 1.163±0.06 g/cm³ (predicted) | |
| pKa | 13.10±0.46 (predicted) |
Spectroscopic Data
-
¹H NMR (CDCl₃): Peaks at δ 1.58 (d, 3H), 5.20 (quartet, 1H), 6.5 (br s, 1H), and 7.26–7.34 (m, 5H) confirm the phenylethyl and benzamide groups .
-
IR: Stretching frequencies at 3360 cm⁻¹ (N–H) and 1640 cm⁻¹ (C=O) align with amide functional groups .
Synthesis and Optimization
Conventional Routes
N-(2-Chloro-1-phenylethyl)benzamide is typically synthesized via amide coupling:
-
Starting Materials: Benzoyl chloride and 2-chloro-1-phenylethylamine.
-
Reaction:
Bases like NaOH or KOH facilitate deprotonation, while aqueous conditions minimize organic solvent use .
Green Chemistry Approaches
A patent (CN103288667A) highlights aqueous-phase synthesis for analogous benzamides, achieving yields >98% by avoiding organic solvents . Similar methodologies could be adapted for N-(2-chloro-1-phenylethyl)benzamide to enhance sustainability.
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Solvent | Key Advantage |
|---|---|---|---|
| Traditional Amidation | 70–85 | THF/DCM | High reactivity |
| Aqueous Alkaline | >98 | Water | Eco-friendly, low cost |
Applications and Pharmacological Relevance
Intermediate in Drug Synthesis
The compound serves as a precursor for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume